molecular formula C11H17NO2S B4718798 N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide

N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide

Cat. No. B4718798
M. Wt: 227.33 g/mol
InChI Key: KGCCLIGUVKYURZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. Originally developed as a potential treatment for the common cold, DMXAA was found to have potent anti-cancer effects in preclinical studies.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has been extensively studied for its anti-tumor properties, particularly in the treatment of solid tumors. Preclinical studies have shown that N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide can induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in combination treatments.

Mechanism of Action

N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide exerts its anti-tumor effects through the activation of the STING (Stimulator of Interferon Genes) pathway, which is a key regulator of the immune response to cancer. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide binds to the STING protein, leading to the production of type I interferons and other cytokines that activate immune cells to attack the tumor. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has also been shown to inhibit the production of pro-angiogenic factors, leading to the disruption of tumor blood vessels and the induction of tumor necrosis.
Biochemical and Physiological Effects
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor effects, N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has been shown to induce fever, activate the immune system, and increase the production of cytokines and chemokines. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has also been shown to have anti-inflammatory effects in some contexts.

Advantages and Limitations for Lab Experiments

N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has several advantages for lab experiments, including its potency and specificity for the STING pathway. However, N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide can be difficult to work with due to its low solubility in water and its tendency to degrade in solution. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide also has a relatively short half-life in vivo, which can limit its effectiveness in some contexts.

Future Directions

There are several potential future directions for N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide research. One area of interest is the development of new formulations and delivery methods that can improve the solubility and stability of N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide in vivo. Another area of interest is the identification of biomarkers that can predict the response to N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide treatment in different cancer types. Finally, there is growing interest in the use of N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide in combination therapies with other immune modulators and targeted therapies for cancer.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-8-5-6-11(7-9(8)2)10(3)12-15(4,13)14/h5-7,10,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCCLIGUVKYURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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